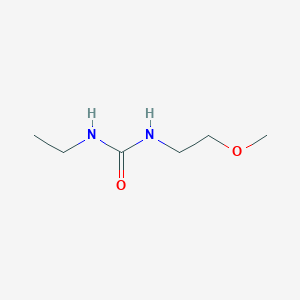
1-Ethyl-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(2-methoxyethyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.191 g/mol . This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Ethyl-3-(2-methoxyethyl)urea typically involves the reaction of ethyl isocyanate with 2-methoxyethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-3-(2-methoxyethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(2-methoxyethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
1-Ethyl-3-(2-methoxyethyl)urea can be compared with other urea derivatives such as:
- 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2,6-xylyl)urea
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethyl-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-3-7-6(9)8-4-5-10-2/h3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
DWGAKQMYNCAALF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


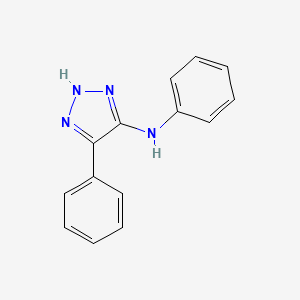
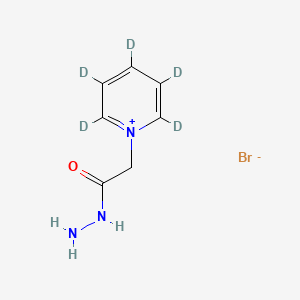

![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)
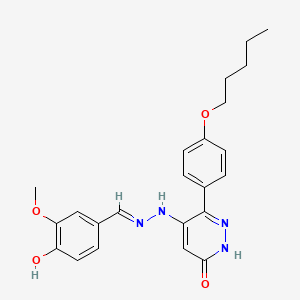


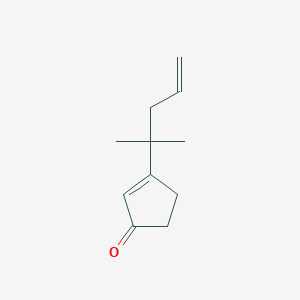
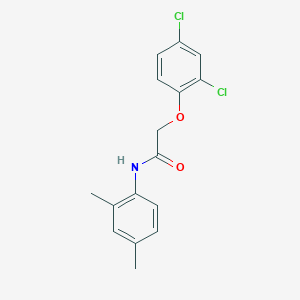
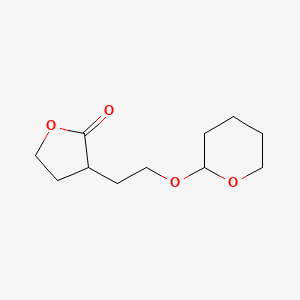


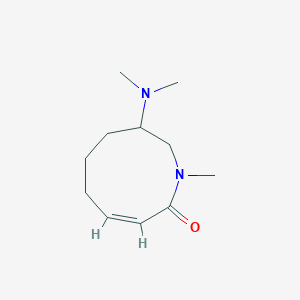
![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)
